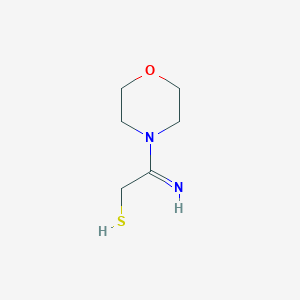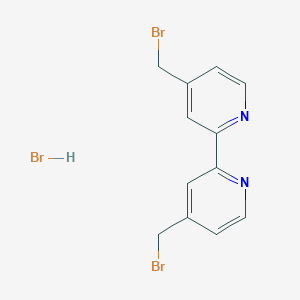
(R)-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a phenyl group substituted with an aminopropyl group and a tolyl group, making it a versatile molecule for different chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride typically involves the following steps:
Formation of the Aminopropyl Group: The aminopropyl group can be introduced through a nucleophilic substitution reaction using a suitable amine and a halogenated precursor.
Coupling with the Phenyl Group: The phenyl group is then coupled with the aminopropyl group using a palladium-catalyzed cross-coupling reaction.
Introduction of the Tolyl Group: The tolyl group is introduced through a Friedel-Crafts acylation reaction using toluene and an acyl chloride.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in secondary alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary alcohols.
Substitution: Introduction of nitro or sulfonyl groups on the aromatic rings.
科学研究应用
Chemistry
In chemistry, ®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships in drug design.
Medicine
In medicine, ®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.
作用机制
The mechanism of action of ®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, while the aromatic rings provide hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
(S)-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.
®-(3-(1-aminopropyl)phenyl)(p-tolyl)methanonehydrochloride: A structural isomer with the tolyl group in the para position, leading to different reactivity and applications.
®-(3-(1-aminopropyl)phenyl)(m-tolyl)methanonehydrochloride: Another structural isomer with the tolyl group in the meta position, affecting its chemical behavior and uses.
Uniqueness
®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride is unique due to its specific substitution pattern and chiral nature
属性
分子式 |
C17H19NO |
|---|---|
分子量 |
253.34 g/mol |
IUPAC 名称 |
[3-[(1R)-1-aminopropyl]phenyl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C17H19NO/c1-3-16(18)13-8-6-9-14(11-13)17(19)15-10-5-4-7-12(15)2/h4-11,16H,3,18H2,1-2H3/t16-/m1/s1 |
InChI 键 |
FHAIJOIQPKVSEB-MRXNPFEDSA-N |
手性 SMILES |
CC[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2C)N |
规范 SMILES |
CCC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13112119.png)






![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)






